molecular formula C8H10BrN3 B13682089 1-(3-Bromo-2-methylphenyl)guanidine

1-(3-Bromo-2-methylphenyl)guanidine

Cat. No.: B13682089
M. Wt: 228.09 g/mol
InChI Key: IZVRWKMMTMTYHA-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The molecular formula of this compound is C8H10BrN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .

Industrial Production Methods

Industrial production of guanidines, including this compound, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted guanidines, oxidized or reduced derivatives, and coupled products with extended carbon chains.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-methylphenyl)guanidine
  • 1-(3-Chloro-2-methylphenyl)guanidine
  • 1-(3-Bromo-4-methylphenyl)guanidine

Uniqueness

1-(3-Bromo-2-methylphenyl)guanidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)guanidine

InChI

InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

IZVRWKMMTMTYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)N=C(N)N

Origin of Product

United States

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